Acide 3-(3-fluorophénoxy)propanoïque

Vue d'ensemble

Description

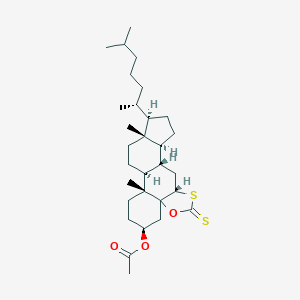

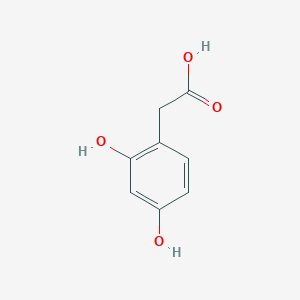

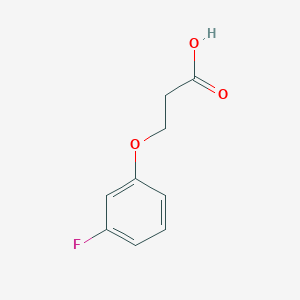

3-(3-Fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 3-(3-Fluorophenoxy)propanoic acid includes a fluorophenyl group linked to a propanoic acid moiety.

Synthesis Analysis

The synthesis of related fluoro-substituted organotin(IV) carboxylates has been described, where the ligands are similar to 3-(3-Fluorophenoxy)propanoic acid. These compounds were synthesized and characterized by various spectroscopic methods, confirming the formation of the desired products . Another study reports the synthesis of novel esters using 3-fluoro-4-cyanophenol as a starting compound, which is structurally related to 3-(3-Fluorophenoxy)propanoic acid . Additionally, the synthesis of various acetamides using 3-fluoro-4-cyanophenol suggests a potential synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystallographic data for one of the synthesized organotin(IV) complexes revealed a distorted tetrahedral geometry around the central tin atom . In another study, the vibrational and electronic structure of an unnatural amino acid with a similar fluorophenyl group was investigated using DFT calculations and spectroscopic methods .

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted phenols has been studied, showing that the regioselectivity and rate of ortho-hydroxylation are pH-dependent . This suggests that the presence of the fluorine atom can influence the chemical behavior of the phenolic compounds during reactions. Additionally, the synthesis of organotin esters of a compound structurally similar to 3-(3-Fluorophenoxy)propanoic acid has been reported, providing insight into the potential reactions that this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroorganic compounds are often influenced by the presence of the fluorine atom. For example, the study of the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid revealed specific interactions and electronic properties that are characteristic of fluorinated compounds . The organotin(IV) complexes mentioned earlier also exhibited specific interactions with DNA, which could be attributed to the unique properties of the fluorinated ligands .

Relevant Case Studies

The organotin(IV) complexes with fluorinated ligands have been screened for anti-HCV activity, showing potential as biologically active compounds . This demonstrates the relevance of studying the properties and synthesis of compounds like 3-(3-Fluorophenoxy)propanoic acid, as they may lead to the development of new therapeutic agents. Additionally, the study of the vibrational spectra of related compounds has implications for their potential anticancer activity .

Applications De Recherche Scientifique

Médecine

Dans le domaine médical, l’acide 3-(3-fluorophénoxy)propanoïque est étudié pour son potentiel en tant que bloc de construction dans la synthèse de divers composés pharmacologiquement actifs. Sa structure unique pourrait être utilisée dans le développement de nouveaux agents thérapeutiques, en particulier ceux ciblant les sites récepteurs où la fraction fluorophénoxy peut conférer une affinité de liaison ou une sélectivité accrue .

Agriculture

La recherche agricole étudie l’utilisation de l’This compound dans la synthèse d’herbicides. Sa capacité à perturber la croissance des plantes en interférant avec des processus physiologiques clés en fait un candidat pour contrôler les espèces envahissantes ou les mauvaises herbes résistantes aux herbicides traditionnels .

Science des matériaux

En science des matériaux, les dérivés de ce composé sont étudiés pour leur potentiel d’utilisation dans la création de nouveaux polymères. Le groupe fluorophénoxy pourrait conférer aux matériaux des propriétés uniques telles que la résistance aux solvants et aux produits chimiques, ce qui les rendrait adaptés à des applications spécialisées.

Sciences de l’environnement

Les scientifiques de l’environnement s’intéressent à l’This compound en raison de ses produits de dégradation potentiels et de leur devenir dans l’environnement. Comprendre sa dégradation pourrait aider à évaluer l’impact environnemental de nouveaux composés fluorés et à faciliter le développement d’alternatives plus écologiques .

Biochimie

Les biochimistes utilisent l’This compound dans la recherche en protéomique. Il peut servir de précurseur pour des composés qui modifient les protéines ou les peptides, aidant ainsi à étudier la fonction et l’interaction des protéines dans un contexte biologique .

Pharmacologie

En pharmacologie, le composé est utilisé pour la synthèse de médicaments expérimentaux. Ses propriétés structurelles peuvent influencer la pharmacocinétique et la pharmacodynamique de ces nouveaux médicaments, conduisant potentiellement à la découverte de composés présentant une efficacité accrue et des effets secondaires réduits .

Safety and Hazards

Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .

Propriétés

IUPAC Name |

3-(3-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGIQPNNPXKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567999 | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133077-42-6 | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133077-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.